2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid
CAS No.: 6311-23-5
Cat. No.: VC1962308
Molecular Formula: C14H13NO4S
Molecular Weight: 291.32 g/mol
* For research use only. Not for human or veterinary use.
![2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid - 6311-23-5](/images/structure/VC1962308.png)
Specification
CAS No. | 6311-23-5 |
---|---|
Molecular Formula | C14H13NO4S |
Molecular Weight | 291.32 g/mol |
IUPAC Name | 2-[(4-methylphenyl)sulfonylamino]benzoic acid |
Standard InChI | InChI=1S/C14H13NO4S/c1-10-6-8-11(9-7-10)20(18,19)15-13-5-3-2-4-12(13)14(16)17/h2-9,15H,1H3,(H,16,17) |
Standard InChI Key | ADALGBTXGIISDM-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O |
Introduction
Chemical Structure and Properties
Basic Information
2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid, also known as N-(p-Toluenesulfonyl)anthranilic acid or 2-(4-Toluenesulfonamido)benzoic acid, is characterized by the following properties:
Property | Value |
---|---|
CAS Registry Number | 6311-23-5 |
Molecular Formula | C14H13NO4S |
Molecular Weight | 291.32 g/mol |
Melting Point | 227-229 °C |
The compound is structurally characterized by the presence of a benzoic acid moiety with a sulfonamide group at the ortho position . The sulfonamide group contains a 4-methylphenyl (p-tolyl) substituent, which contributes to its chemical and biological properties.
Chemical Identifiers
For accurate identification and database referencing, the compound is associated with the following chemical identifiers:
Identifier | Value |
---|---|
InChI | InChI=1S/C14H13NO4S/c1-10-6-8-11(9-7-10)20(18,19)15-13-5-3-2-4-12(13)14(16)17/h2-9,15H,1H3,(H,16,17) |
InChIKey | ADALGBTXGIISDM-UHFFFAOYSA-N |
SMILES | N(S(=O)(=O)C1=CC=C(C)C=C1)C2=C(C(O)=O)C=CC=C2 |
Canonical SMILES | O=C(O)C=1C=CC=CC1NS(=O)(=O)C2=CC=C(C=C2)C |
These identifiers enable precise searching and cross-referencing in chemical databases and literature .
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid typically involves the reaction of 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride) with 2-aminobenzoic acid (anthranilic acid). This sulfonylation reaction is a key step in the preparation of this compound.
The reaction can be represented as:
2-aminobenzoic acid + 4-methylbenzenesulfonyl chloride → 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid + HCl
Reaction Conditions
For optimal synthesis, specific reaction conditions are necessary:
Parameter | Condition |
---|---|
Solvent | Usually aqueous medium with organic co-solvent |
Base | Triethylamine or sodium carbonate (to neutralize HCl) |
Temperature | Room temperature to mild heating |
Reaction Time | Several hours |
pH | Maintained around 8-9 during reaction |
The reaction is typically conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. After completion, acidification to pH 1-2 precipitates the product, which can be purified by recrystallization from an appropriate solvent like methanol .
Chemical Reactivity
Structural Reactivity
The reactivity of 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid is determined by its functional groups:
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The sulfonamide group (-SO2NH-) can participate in nucleophilic substitution reactions
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The carboxylic acid group (-COOH) can undergo esterification, amidation, and other transformations
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The aromatic rings can engage in electrophilic aromatic substitution reactions
Functional Group Transformations
The carboxylic acid group can undergo several functional group transformations:
Reaction Type | Reagents | Product |
---|---|---|
Esterification | Alcohols, acid catalyst | Corresponding esters |
Amide formation | Amines, coupling agents | Amides |
Reduction | Reducing agents | Alcohols |
These transformations are particularly important in the synthesis of derivatives with potentially enhanced biological activities or improved pharmacokinetic properties .
Biological Activities
Antimicrobial Properties
2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid and structurally related sulfonamides have demonstrated significant antifungal activity, particularly against Candida albicans. Studies have shown selective inhibition of C. albicans at concentrations as low as 4 μg/mL .
Organism | Inhibition Level | Concentration |
---|---|---|
Candida albicans | 25-50% | 4 μg/mL |
Candida albicans | 50% | 128 μg/mL (for related compounds) |
The antifungal activity is attributed to the sulfonamide structure, which can interact with specific enzymes involved in fungal metabolism .
Antioxidative Properties
Research on related anthranilic acid sulfonamides has revealed potential antioxidative properties. Some compounds show superoxide dismutase (SOD)-like activity, which is valuable for countering oxidative stress in biological systems .
Compound Type | NBT Inhibition (%) | Concentration |
---|---|---|
Related Methoxy-substituted | 15.7% | 300 μg/mL |
Related Chloro-substituted | 6.1% | 300 μg/mL |
While the specific antioxidant profile of 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid requires further investigation, the presence of the sulfonamide group suggests potential for radical scavenging and antioxidant properties .
Cytotoxic Effects
Studies on anthranilic acid sulfonamides have demonstrated selective cytotoxic effects against certain cancer cell lines, particularly MOLT-3 cells (a T-lymphoblast cell line). The structure-activity relationship studies indicate that compounds with electron-withdrawing substituents exhibit higher cytotoxicity .
The mechanism of cytotoxicity may involve the inhibition of β-catenin, a protein involved in the Wnt signaling pathway which is critical for cell proliferation and differentiation. This inhibition can lead to decreased tumor growth and metastasis, highlighting the compound's potential in oncology .
Structure-Activity Relationships
The biological activity of 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid and related compounds depends significantly on their structural features:
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The sulfonamide group (-SO2NH-) is essential for antifungal activity
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The degree of ionization of the sulfonamido group affects antibacterial activity
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Electron-withdrawing substituents on the phenyl ring enhance cytotoxicity
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The position of substituents affects the biological activity profile
These structure-activity relationships provide valuable insights for the design and development of more potent derivatives with enhanced biological activities .
Research Applications
Medicinal Chemistry
2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid serves as a valuable scaffold in medicinal chemistry for the development of various bioactive compounds. Its potential applications include:
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Development of antifungal agents targeting Candida infections
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Design of anticancer agents targeting the Wnt/β-catenin signaling pathway
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Exploration of anti-inflammatory agents based on its sulfonamide structure
Studies have shown that molecules with similar structures can inhibit matrix metalloproteinases (MMPs), which are potential targets for tumor metastasis inhibition and protection against cartilage degradation associated with osteoarthritis .
Synthesis of Heterocyclic Compounds
The compound serves as a precursor for the synthesis of various heterocyclic compounds with potential biological activities. For example, reactions with specific reagents can lead to the formation of:
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Quinazolones
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Benzoxazones
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Other nitrogen-containing heterocycles
These transformations typically involve the initial formation of an oxazone through dehydration, followed by reactions with appropriate nucleophiles to form the desired heterocyclic compounds .
Enzyme Inhibition Studies
2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid has applications in enzyme inhibition studies, particularly targeting:
-
Dihydropteroate synthetase (a target for sulfonamide antibacterials)
-
Matrix metalloproteinases (MMPs)
-
β-catenin (involved in the Wnt signaling pathway)
These enzyme inhibition studies contribute to our understanding of the compound's mechanisms of action and potential therapeutic applications .
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